molecular formula C11H17NO B1284798 1-(2-Propoxyphenyl)ethanamine CAS No. 953904-81-9

1-(2-Propoxyphenyl)ethanamine

Cat. No.: B1284798
CAS No.: 953904-81-9
M. Wt: 179.26 g/mol
InChI Key: YMYIRGXYTSENMW-UHFFFAOYSA-N
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Description

1-(2-Propoxyphenyl)ethanamine is a synthetic compound with the molecular formula C11H17NO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is also referred to as Propoxyphene, which belongs to the class of opioids.

Preparation Methods

The synthesis of 1-(2-Propoxyphenyl)ethanamine involves several steps. One common method is the reaction of 2-propoxybenzaldehyde with nitromethane to form 2-propoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Propoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into different amines or alcohols, depending on the reducing agent used.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Propoxyphenyl)ethanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound is studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: As an opioid, it has been investigated for its analgesic properties and potential use in pain management.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 1-(2-Propoxyphenyl)ethanamine involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, leading to the inhibition of pain signals and the release of neurotransmitters that produce analgesic effects. The molecular targets include mu-opioid receptors, which play a crucial role in pain modulation .

Comparison with Similar Compounds

1-(2-Propoxyphenyl)ethanamine can be compared with other similar compounds, such as:

  • 1-(4-Ethylphenyl)ethanamine
  • 1-(6-Methoxy-2-naphthyl)ethanamine
  • 2-(3-Phenylpiperidin-1-yl)ethanamine
  • 2-(2-Fluorophenoxy)ethanamine

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its propoxy group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-propoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h4-7,9H,3,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYIRGXYTSENMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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